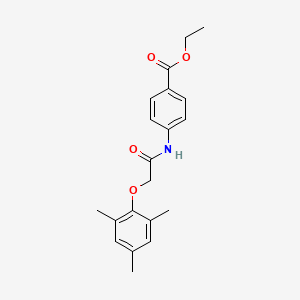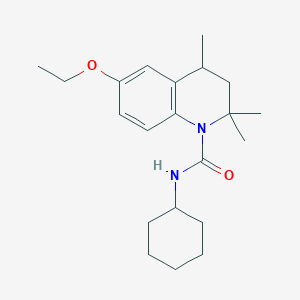
2-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine, also known by its chemical structure C₁₇H₁₃ClN₂O, is a heterocyclic organic compound. Its structure consists of a quinazoline core with a substituted phenyl group at position 2 and a methoxyphenyl group at position 3. Quinazolin-4-amines have attracted attention due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2-amino-3-methoxybenzoic acid with 2-chloroaniline, followed by cyclization to form the quinazolinone ring. The reaction typically occurs under acidic conditions.
Industrial Production: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized in the laboratory using the methods mentioned above. Researchers and pharmaceutical companies may produce it for specific research purposes or drug development.
Análisis De Reacciones Químicas
Reactivity: 2-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction of the quinazolinone ring can yield different derivatives.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Various halogenating agents (e.g., bromine, chlorine) can introduce substituents.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction may yield this compound derivatives with altered properties.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for other molecules.
Biology and Medicine:Anticancer Properties: Quinazolin-4-amines exhibit antiproliferative activity against cancer cells.
Kinase Inhibitors: Some derivatives act as kinase inhibitors, targeting specific signaling pathways.
Anti-inflammatory Effects: Certain quinazolinones show anti-inflammatory potential.
Industry: While not widely used in industry, its derivatives may find applications in drug discovery and development.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. its effects likely involve interactions with cellular targets, such as kinases or enzymes, modulating signaling pathways related to cell growth, inflammation, or apoptosis.
Comparación Con Compuestos Similares
2-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine shares structural features with other quinazolin-4-amines. its unique substituents and reactivity set it apart. Similar compounds include other quinazolinones and related heterocycles.
Propiedades
Fórmula molecular |
C21H16ClN3O |
|---|---|
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-N-(3-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16ClN3O/c1-26-15-8-6-7-14(13-15)23-21-17-10-3-5-12-19(17)24-20(25-21)16-9-2-4-11-18(16)22/h2-13H,1H3,(H,23,24,25) |
Clave InChI |
SRKILELQAJMGPB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2,4-Diethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11654123.png)
![[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetonitrile](/img/structure/B11654131.png)


![(6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654146.png)
![3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol](/img/structure/B11654153.png)
![3-methylbutyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11654164.png)
![N-benzyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]furan-2-carboxamide](/img/structure/B11654167.png)
![3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B11654171.png)
![N-(5-chloro-2-methylphenyl)-2-{[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11654172.png)

![butyl 4-({(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate](/img/structure/B11654191.png)
![2-{[(4Z)-3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}phenyl 2-nitrobenzene-1-sulfonate](/img/structure/B11654199.png)
